2',7'-Difluorofluorescein

Description

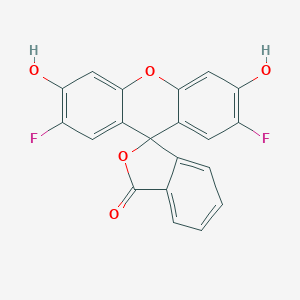

Structure

2D Structure

Properties

IUPAC Name |

2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXJIUHGLVUXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2',7'-Difluorofluorescein for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and application of 2',7'-difluorofluorescein (DFF), a valuable fluorescent probe in various research fields, particularly in the study of oxidative stress.

Introduction

This compound (DFF), also known as Oregon Green® 488, is a fluorinated analog of fluorescein (B123965). The introduction of fluorine atoms at the 2' and 7' positions of the xanthene ring confers advantageous photophysical properties compared to its parent compound. These include a lower pKa, resulting in pH-insensitive fluorescence in the physiological range, and enhanced photostability. These characteristics make DFF an exceptional fluorescent tracer for cellular imaging and for the detection of reactive oxygen species (ROS). This guide details a reliable method for its synthesis and purification, ensuring high-purity material for sensitive research applications.

Synthesis of this compound

The synthesis of DFF is typically achieved through the acid-catalyzed condensation of 2,4-difluororesorcinol (B67399) with phthalic anhydride (B1165640). The use of methanesulfonic acid as both a solvent and a catalyst provides a milder and higher-yielding alternative to the traditional high-temperature fusion method with zinc chloride.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2,4-Difluororesorcinol

-

Phthalic anhydride

-

Methanesulfonic acid

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluororesorcinol (2.0 mmol, 260.2 mg).

-

Add phthalic anhydride (1.0 mmol, 148.1 mg) to the flask.

-

Under a gentle stream of nitrogen, carefully add methanesulfonic acid (2 mL).

-

Heat the reaction mixture to 80-85°C with constant stirring.

-

Maintain this temperature for 36-48 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing 14 mL of ice-cold water with vigorous stirring to precipitate the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any residual acid.

-

Dry the crude product in a vacuum oven at 60°C to a constant weight.

Purification of this compound

Purification of the crude DFF is crucial to remove unreacted starting materials and side products, ensuring the high purity required for research applications. The two primary methods are recrystallization and silica (B1680970) gel column chromatography.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds based on differences in solubility.

Solvent System: A mixture of methanol and water is a suitable solvent system for the recrystallization of DFF.

Procedure:

-

Dissolve the crude DFF in a minimal amount of hot methanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol/water.

-

Dry the crystals under vacuum.

Silica Gel Column Chromatography

For higher purity, silica gel column chromatography is the preferred method.

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is typically used. The polarity is gradually increased by increasing the percentage of methanol. A starting mobile phase of 100% DCM can be used, with a gradual increase to 9:1 DCM:MeOH.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., DCM).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude DFF in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Quantitative Data Summary

| Property | Fluorescein | This compound | Reference(s) |

| Yield (Methanesulfonic acid method) | ~30% (Traditional ZnCl₂ method) | Up to 85% | [1] |

| Absorption Maximum (λabs) | 494 nm | ~490 nm | [1] |

| Emission Maximum (λem) | 517 nm | ~515 nm | [2] |

| Quantum Yield (Φ) | 0.92 | ~0.81 (NO adduct) | [3] |

| pKa | ~6.4 | 4.8 | [4] |

| Purity (Post-purification) | >95% (typical) | >98% (HPLC) |

Analytical Data

-

¹H NMR: The proton NMR spectrum of DFF will show characteristic aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbon skeleton.

-

¹⁹F NMR: The fluorine NMR will show signals corresponding to the fluorine atoms on the xanthene ring.

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of DFF (C₂₀H₁₀F₂O₅, MW: 368.29 g/mol ).[5][6][7]

Research Applications: Detection of Reactive Oxygen Species (ROS)

A primary application of DFF is in the detection of intracellular ROS. For this purpose, a cell-permeant diacetate derivative, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA's difluoro analog), is often used.

Mechanism of ROS Detection

Caption: Mechanism of intracellular ROS detection.

Signaling Pathway: Keap1-Nrf2 Pathway in Oxidative Stress

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. DFF-based probes can be used to monitor the ROS levels that trigger this pathway.

Caption: Keap1-Nrf2 signaling pathway.[2][8][9]

Experimental Workflow

Caption: Experimental workflow for DFF synthesis.

Conclusion

This technical guide provides a detailed and robust protocol for the synthesis and purification of high-purity this compound. The enhanced photophysical properties of DFF make it a superior alternative to traditional fluorescein for a variety of research applications, most notably in the sensitive detection of reactive oxygen species and the study of oxidative stress-related signaling pathways. By following the methodologies outlined in this document, researchers can confidently produce and utilize this powerful fluorescent probe in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological Signaling Functions of Reactive Oxygen Species in Stem Cells: From Flies to Man [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 195136-58-4 [m.chemicalbook.com]

- 6. This compound | Fluorescent Dye | 195136-58-4 | Invivochem [invivochem.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Photophysical properties of 2',7'-Difluorofluorescein, including quantum yield and photostability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',7'-Difluorofluorescein, widely known as Oregon Green™ 488, is a high-performance fluorophore derived from fluorescein (B123965). The addition of two fluorine atoms to the xanthene ring confers significant advantages over its parent compound, including greater photostability and a lower pKa. These characteristics make it an exceptionally bright and robust fluorescent probe for biological research, particularly in applications requiring stable and bright signals within the physiological pH range. This guide provides an in-depth overview of its core photophysical properties, detailed experimental protocols for their measurement, and logical diagrams to illustrate these workflows.

Core Photophysical Properties

This compound is characterized by its high quantum yield and enhanced photostability compared to traditional fluorescein. Its fluorescence is also notably less sensitive to pH in the physiological range (pH 5.5-7.5) due to a lower acid dissociation constant (pKa) of approximately 4.7-4.8.[1][2] This makes it a more reliable fluorescent marker in live-cell imaging and other biological applications where pH can fluctuate.

Data Presentation: Photophysical Characteristics

The quantitative photophysical properties of this compound are summarized in the table below. These values are crucial for selecting appropriate filter sets, laser lines, and for quantitative fluorescence studies.

| Property | Value | Notes |

| Fluorescence Quantum Yield (Φf) | 0.91 ± 0.05[3] | Measured relative to fluorescein (Φf = 0.92). |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | Value is comparable to other green dyes like Rhodamine Green.[2] |

| Excitation Maximum (λex) | 490 - 498 nm | Varies slightly with solvent and pH.[1] |

| Emission Maximum (λem) | 514 - 526 nm | Varies slightly with solvent and pH.[1] |

| Fluorescence Lifetime (τ) | ~4.0 ns | Similar to fluorescein and exhibits a mono-exponential decay.[3][4] |

| pKa | ~4.8 | Results in minimal pH dependence at physiological pH.[1] |

| Photostability | Qualitatively high | Significantly more photostable than fluorescein, though a precise photobleaching quantum yield is not consistently reported.[1][2] |

Experimental Protocols

Accurate characterization of a fluorophore's properties is essential for reproducible and quantitative research. The following sections detail standardized protocols for determining the fluorescence quantum yield and assessing the photostability of this compound.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is most commonly used for determining the fluorescence quantum yield (Φf) of a compound. It involves comparing the fluorescence of the test sample to a standard with a known quantum yield under identical conditions. Fluorescein itself is often used as a standard for green-emitting dyes.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

This compound (test sample)

-

Fluorescein (quantum yield standard, Φf = 0.92 in 0.1 M NaOH)

-

Appropriate solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Volumetric flasks and pipettes

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the quantum yield standard (e.g., Fluorescein in 0.1 M NaOH).

-

Prepare a stock solution of the test sample (this compound) in the same solvent if possible. If solvents differ, a correction for the refractive index must be applied.

-

From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.

-

Determine the absorbance value at the chosen excitation wavelength (e.g., 488 nm) for every solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 488 nm).

-

Record the fluorescence emission spectrum for each of the prepared solutions (both standard and test). Ensure all instrument settings (e.g., slit widths, detector voltage) are kept constant throughout all measurements.

-

Record the emission spectrum of a solvent blank.

-

-

Data Analysis:

-

Subtract the integrated intensity of the solvent blank from the integrated emission intensity of each sample and standard spectrum.

-

For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Determine the slope (gradient) of the resulting straight line for both the standard (Grad_ST) and the test sample (Grad_X).

-

-

Quantum Yield Calculation:

-

The quantum yield of the test sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

-

η_X and η_ST are the refractive indices of the solvents used for the test sample and standard, respectively. (If the same solvent is used, this term equals 1).

-

-

Protocol 2: Assessment of Photostability (Photobleaching Half-Life)

Photostability is often quantified by the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

-

Fluorescence microscope with a stable light source (e.g., 488 nm laser).

-

Sensitive camera (e.g., sCMOS or EMCCD).

-

Microscope slides and coverslips.

-

Solution of this compound at a known concentration (e.g., 1 µM in PBS).

-

Image analysis software (e.g., ImageJ/Fiji).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the fluorescent dye in the desired buffer.

-

To immobilize the dye, a thin film of the solution can be dried on a microscope slide, or the dye can be embedded in a polymer matrix (e.g., polyacrylamide) to prevent diffusion.

-

-

Microscope Setup:

-

Turn on the microscope and allow the light source to stabilize for consistent output.

-

Select the appropriate filter set for this compound (e.g., a standard FITC/GFP filter set).

-

Adjust the illumination intensity to a level that provides a strong signal without causing instantaneous bleaching. It is critical to use the same illumination intensity for all dyes being compared.

-

-

Image Acquisition:

-

Focus on the sample and acquire an initial image (t=0) to record the initial fluorescence intensity (I₀).

-

Begin continuous illumination of the sample with the excitation light.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased to less than 50% of the initial value.

-

-

Data Analysis:

-

Open the image series in an image analysis software.

-

Define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the mean intensity of a background region (where no dye is present) from the ROI intensity at each time point.

-

Normalize the background-corrected intensity at each time point (I) to the initial intensity (I₀).

-

Plot the normalized fluorescence intensity (I/I₀) as a function of time.

-

Determine the time at which the fluorescence intensity drops to 0.5. This value is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.

-

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining Fluorescence Quantum Yield.

Caption: Workflow for Assessing Photostability.

References

Understanding the Mechanism of 2',7'-Difluorofluorescein Fluorescence for pH Sensing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',7'-Difluorofluorescein (DFF), a fluorinated derivative of fluorescein, has emerged as a valuable fluorescent probe for the sensitive and quantitative measurement of pH in various chemical and biological systems. Its utility stems from a pH-dependent fluorescence emission profile, which is a direct consequence of the equilibrium between its different ionic species. The introduction of electron-withdrawing fluorine atoms lowers the pKa of the phenolic hydroxyl groups compared to its parent compound, fluorescein, rendering DFF an effective sensor in more acidic environments.[1] This guide provides a comprehensive overview of the core mechanism governing the pH-dependent fluorescence of DFF, detailed experimental protocols for its synthesis and use in pH sensing, and a summary of its key photophysical properties.

The Core Mechanism: pH-Dependent Ionic Equilibria

The fluorescence of this compound is intricately linked to its molecular structure and the protonation state of its functional groups. In aqueous solutions, DFF exists in several ionic forms, primarily the dianion, monoanion, and neutral species. The equilibrium between these forms is governed by the pH of the surrounding environment.[2][3][4]

The dianionic form of DFF is the most fluorescent species.[4] At alkaline pH, the phenolic and carboxylic acid groups are deprotonated, resulting in the dianionic form, which exhibits strong absorption and intense fluorescence emission. As the pH decreases, the phenolic hydroxyl group becomes protonated, leading to the formation of the less fluorescent monoanion. Further acidification results in the protonation of the carboxylate group, yielding the non-fluorescent neutral form. This pH-dependent shift in the equilibrium between the highly fluorescent dianion and the less or non-fluorescent protonated species is the fundamental principle behind the use of DFF as a pH sensor.

The electron-withdrawing nature of the fluorine atoms in DFF stabilizes the dianion, resulting in a lower pKa value compared to fluorescein.[1] This property makes DFF a more suitable probe for measuring pH in the range of approximately 4 to 6.

Below is a diagram illustrating the pH-dependent equilibrium of this compound.

Quantitative Data Summary

The photophysical properties of this compound are crucial for its application as a pH sensor. The following tables summarize key quantitative data for DFF.

Table 1: pKa Values of this compound

| pKa Value | Reported Value(s) | Reference(s) |

| pKa1 | 1.02 | [2][3][4] |

| pKa2 | 3.61 | [2][3][4] |

| pKa3 | 4.69, 4.8 | [2][3][4] |

Table 2: Photophysical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Absorption Max (λabs) | ~490 nm | pH > 6 | [1] |

| Emission Max (λem) | ~515 nm | pH > 6 | [4] |

| Extinction Coefficient (ε) | Not explicitly stated for DFF | - | - |

| Fluorescence Quantum Yield (Φf) | Not explicitly stated for DFF | - | - |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of DFF involves the condensation of 4-fluororesorcinol (B135099) with phthalic anhydride (B1165640) in the presence of a strong acid catalyst, such as methanesulfonic acid.[1][5]

Materials:

-

4-Fluororesorcinol

-

Phthalic anhydride

-

Methanesulfonic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Ice-cold water

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask, combine 4-fluororesorcinol (2 equivalents) and phthalic anhydride (1 equivalent).

-

Under a nitrogen atmosphere, carefully add methanesulfonic acid to the flask to act as both a solvent and a catalyst.

-

Heat the reaction mixture to 80-85 °C with constant stirring for 36-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any residual acid.

-

Dry the crude product in a vacuum oven at 60 °C to a constant weight.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[1]

Below is a workflow diagram for the synthesis of this compound.

Fluorescence pH Titration and pKa Determination

This protocol describes how to measure the pH-dependent fluorescence of DFF and determine its pKa value.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

A series of buffers with known pH values covering the range of interest (e.g., pH 2 to 8)

-

Spectrofluorometer

-

pH meter

-

Cuvettes

Procedure:

-

Prepare a series of solutions of DFF in buffers of varying pH. The final concentration of DFF should be low enough to avoid inner filter effects.

-

Calibrate the pH meter using standard buffer solutions.

-

Measure the pH of each DFF solution.

-

For each solution, record the fluorescence emission spectrum at a fixed excitation wavelength (e.g., the absorption maximum of the dianion, around 490 nm).

-

Record the fluorescence intensity at the emission maximum (around 515 nm) for each pH.

-

Plot the fluorescence intensity at the emission maximum as a function of pH.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is half-maximal.

Below is a diagram illustrating the experimental workflow for pH sensing and pKa determination.

References

Synthesis of 2',7'-Difluorofluorescein using 2,4-difluororesorcinol and phthalic anhydride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2',7'-difluorofluorescein, a fluorinated analog of fluorescein (B123965), through the condensation of 2,4-difluororesorcinol (B67399) and phthalic anhydride (B1165640). This advanced fluorescent probe offers significant advantages over its parent compound, making it a valuable tool in various research and drug development applications.

The introduction of fluorine atoms into the fluorescein scaffold enhances the photophysical and chemical properties of the dye. This results in brighter, more photostable, and less pH-sensitive fluorescent probes.[1] The electron-withdrawing nature of fluorine atoms lowers the pKa of the phenolic hydroxyl groups, allowing the dye to maintain its bright fluorescence in more acidic environments.[1][2][3] Furthermore, the strong carbon-fluorine bond contributes to increased photostability.[1]

Reaction Overview and Mechanism

The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction, where 2,4-difluororesorcinol condenses with phthalic anhydride.[4] This reaction is typically catalyzed by a strong acid. While traditional methods have employed zinc chloride at high temperatures, a more efficient and higher-yielding method utilizes methanesulfonic acid as both a solvent and a catalyst.[2][5] This approach allows for milder reaction conditions and simplifies purification.[2]

Quantitative Data Summary

The fluorination of the fluorescein core leads to notable improvements in yield and photophysical properties. The following table summarizes key quantitative data for this compound compared to traditional fluorescein.

| Property | Fluorescein | This compound |

| Yield (Method) | ~30% (Traditional ZnCl₂ method)[1] | Up to 85% (Methanesulfonic acid method)[1] |

| Absorption Max (λabs) | 494 nm[1] | ~490 nm[1] |

| Emission Max (λem) | 517 nm[2] | ~515 nm[6] |

| Quantum Yield | 0.92 (at pH > 8)[2] | 0.85 - 0.97[2][3] |

| pKa | 6.5[2][3] | 3.3 - 6.1[2][3] |

| Molecular Weight | 332.31 g/mol | 368.3 g/mol [7] |

Detailed Experimental Protocol

This protocol details the synthesis of this compound using the methanesulfonic acid method.

3.1. Materials and Reagents:

-

2,4-Difluororesorcinol

-

Phthalic Anhydride

-

Methanesulfonic Acid

-

Ice-cold Water

3.2. Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Vacuum oven

3.3. Synthesis Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluororesorcinol (2.0 mmol, 292 mg) and phthalic anhydride (1.0 mmol, 148 mg).[1]

-

Under a gentle stream of nitrogen, carefully add methanesulfonic acid (2 mL) to the reaction mixture. The acid serves as both the solvent and the catalyst.[1][2]

-

Heat the reaction mixture to 80-85°C with constant stirring.[1][2]

-

Maintain this temperature for 36-48 hours under a nitrogen atmosphere.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (e.g., 9:1 v/v) as the eluent.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing 14 mL of ice-cold water with vigorous stirring to precipitate the product.[1][2]

-

Collect the crude product by vacuum filtration using a Buchner funnel.[1]

-

Wash the solid with cold water to remove any residual acid.[1]

-

Dry the crude product in a vacuum oven at 60°C to a constant weight.[1][2]

3.4. Purification:

For further purification, the crude product can be recrystallized from a suitable solvent system such as methanol/water or purified by silica (B1680970) gel column chromatography using a dichloromethane/methanol gradient.[1]

Visualizations

4.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

4.2. Generalized Signaling Pathway for a Fluorescence-Based Kinase Activity Assay

Caption: Generalized signaling pathway for a kinase activity assay.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy can be used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λabs).

-

Fluorospectrometry: To determine the maximum emission wavelength (λem) and quantum yield.

Applications in Drug Development and Research

The enhanced properties of this compound make it a superior fluorescent probe for a variety of applications, including:

-

Cellular Imaging: Its high quantum yield and photostability are advantageous for long-term imaging experiments.

-

High-Throughput Screening (HTS): The probe's stability and bright fluorescence are ideal for HTS assays.

-

Fluorescence-Based Biosensors: It can be incorporated into biosensors to detect various analytes and enzymatic activities, such as protein kinases.[1]

-

Reactive Oxygen Species (ROS) Detection: Dichlorofluorescein (DCF), a related compound, is widely used for detecting ROS.[8][9][10] Fluorinated analogs can offer improved performance in such assays.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phthalic anhydride reacts with resorcinol in the presence class 12 chemistry CBSE [vedantu.com]

- 5. iscientific.org [iscientific.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C20H10F2O5 | CID 6711158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2′,7′-Dichlorofluorescein: Biological, Analytical, and Industrial Progress | Bentham Science [benthamscience.com]

- 10. benthamdirect.com [benthamdirect.com]

Unveiling the Solvent-Dependent Spectroscopic Behavior of 2',7'-Difluorofluorescein (Oregon Green 488): An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',7'-Difluorofluorescein, widely known as Oregon Green 488, is a bright, green-fluorescent dye that has become an indispensable tool in various scientific disciplines, including cellular imaging, fluorescence anisotropy, and as a pH indicator in acidic environments.[1][2] Its popularity stems from its high extinction coefficient, excellent fluorescence quantum yield, and increased photostability compared to its parent compound, fluorescein (B123965).[3] The spectral properties of Oregon Green 488, however, are not static; they are profoundly influenced by the surrounding solvent environment. This technical guide provides a comprehensive overview of the spectral properties of this compound in a range of solvents, offering researchers a detailed reference for optimizing its use in diverse applications.

Spectral Properties of this compound in Various Solvents

Table 1: Absorption and Emission Maxima of this compound and Fluorescein in Various Solvents

| Solvent | Dielectric Constant (ε) | This compound (Oregon Green 488) Abs. Max (nm) | This compound (Oregon Green 488) Em. Max (nm) | Fluorescein Abs. Max (nm) | Fluorescein Em. Max (nm) |

| Water (pH 9.0 Buffer) | 80.1 | 490[5] | 514[2] | ~490 | ~515 |

| Methanol | 32.7 | ~490[6] | ~515[6] | 484 | 508[7] |

| Ethanol | 24.6 | - | - | 482.5[7] | ~520 |

| Acetonitrile | 37.5 | - | - | - | - |

| DMSO | 46.7 | Soluble[2] | Soluble[2] | 520[7] | 543[7] |

| Chloroform | 4.8 | Soluble[2] | Soluble[2] | - | - |

Table 2: Fluorescence Quantum Yield (Φ) and Lifetime (τ) of this compound and Fluorescein in Various Solvents

| Solvent | This compound (Oregon Green 488) Quantum Yield (Φ) | This compound (Oregon Green 488) Lifetime (τ) (ns) | Fluorescein Quantum Yield (Φ) | Fluorescein Lifetime (τ) (ns) |

| Water (pH 9.0 Buffer) | 0.91 ± 0.05[6] | 4.1[3] | 0.92 ± 0.02[6] | ~4.0 |

| Methanol | - | - | - | - |

| Ethanol | - | - | 0.79[7] | - |

| Acetonitrile | - | - | - | - |

| DMSO | - | - | 0.60[7] | - |

Note: Comprehensive data for the quantum yield and lifetime of this compound in organic solvents is limited in the available literature.

Experimental Protocols

Accurate determination of the spectral properties of this compound requires precise experimental methodologies. Below are detailed protocols for measuring key photophysical parameters.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of this compound in a specific solvent.

Methodology:

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., methanol, water with buffer). A typical stock concentration is 1 mM. Note that the dye has poor solubility in pure water.[6]

-

From the stock solution, prepare a dilute working solution with an absorbance value between 0.02 and 0.1 at the excitation wavelength to minimize inner-filter effects.

-

-

Absorption Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum of the working solution against a solvent blank over a relevant wavelength range (e.g., 350-600 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

-

-

Emission Measurement:

-

Use the same working solution in a quartz fluorescence cuvette.

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

-

Record the fluorescence emission spectrum over a relevant wavelength range (e.g., 500-700 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

-

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a known standard.

Methodology:

-

Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield and spectral properties similar to the sample. For green-emitting dyes like Oregon Green 488, fluorescein in 0.1 M NaOH (Φ = 0.95) is a common choice.[8]

-

Sample and Standard Preparation:

-

Prepare a series of five dilutions for both the this compound sample and the reference standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Visible spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τ) of this compound.

Methodology:

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., picosecond diode laser) and a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube).

-

Instrument Response Function (IRF):

-

The IRF represents the temporal response of the instrument itself and must be measured to obtain accurate lifetime data.

-

The IRF is typically measured by scattering the excitation light from a non-fluorescent colloidal solution (e.g., colloidal silica) or by using a fluorophore with a very short, known lifetime.[9]

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength.

-

-

Data Acquisition:

-

Excite the sample with the pulsed laser at a high repetition rate.

-

Collect the emitted photons and record their arrival times relative to the excitation pulse.

-

Continue data collection until a sufficient number of photon events have been recorded to generate a smooth decay curve.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to an exponential decay model, taking the measured IRF into account. The resulting decay constant is the fluorescence lifetime (τ).

-

Visualizations

Experimental Workflow for Characterizing Spectral Properties

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 195136-58-4 [m.chemicalbook.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Fluorescein [omlc.org]

- 8. References | ISS [iss.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2',7'-Difluorofluorescein (DFF): pKa and pH Sensitivity

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

2',7'-Difluorofluorescein (DFF), widely known as Oregon Green™ 488, is a fluorinated analog of fluorescein (B123965), a cornerstone fluorescent dye in biological research. The addition of two fluorine atoms to the xanthene ring dramatically alters the molecule's electronic properties, most notably by lowering its acid dissociation constant (pKa). This modification results in a probe with high photostability and bright green fluorescence that is largely insensitive to pH fluctuations within the typical physiological range, yet serves as a sensitive indicator in acidic environments. This guide provides a comprehensive overview of the pKa value of DFF, its pH-dependent fluorescence, and detailed protocols for its characterization.

Physicochemical Properties and pKa Value

The defining characteristic of this compound is its lower pKa compared to its parent molecule, fluorescein (pKa ≈ 6.4).[1][2][3] This lower pKa is a direct result of the electron-withdrawing nature of the fluorine atoms. This makes the hydroxyl protons more acidic and thus easier to dissociate.

Multiple studies have characterized the pKa of DFF, revealing several ionization equilibria. The most frequently cited pKa value, corresponding to the equilibrium between the monoanionic and the highly fluorescent dianionic forms, is approximately 4.7.[1][4] More detailed investigations have identified multiple ground-state pKa values, reflecting the stepwise deprotonation of the molecule.[5]

Table 1: Quantitative Data for this compound

| Parameter | Value | Source(s) |

| Common Name | Oregon Green™ 488 | [6] |

| Chemical Formula | C₂₀H₁₀F₂O₅ | [7][8] |

| Molecular Weight | 368.3 g/mol | [6][8] |

| pKa (Phenolic) | ~4.6 - 4.8 | [1][6][9][10][11] |

| Ground-State pKa Values | 1.02, 3.61, 4.69 | [5] |

| Excited-State pKa | 4.02 | [5] |

| Excitation Max (λex) | ~490 - 496 nm | [1][6] |

| Emission Max (λem) | ~514 - 524 nm | [1][6] |

pH Sensitivity and Fluorescence Mechanism

Like fluorescein, DFF exists in several prototropic forms depending on the pH of the solution: a cationic form in strongly acidic conditions, a neutral form (lactone/zwitterion/quinonoid), a monoanion, and a dianion in neutral to basic conditions.[5][12] The fluorescence quantum yield is highly dependent on which of these forms is present.

The dianionic form is the most fluorescent species. Due to DFF's low pKa of ~4.7, it exists predominantly as this highly fluorescent dianion at physiological pH (typically 5.5 to 7.5).[13] Consequently, its fluorescence intensity remains stable and bright across this range.[1][9] However, as the pH drops below its pKa into the acidic range, the equilibrium shifts towards the less fluorescent monoanionic and non-fluorescent neutral forms, causing a significant decrease in fluorescence intensity. This property makes DFF an excellent probe for measuring pH in acidic organelles like lysosomes or endosomes, or for tracking cellular processes involving acidification.[9][10][14]

Experimental Protocol: pKa Determination by Spectrofluorometry

This section outlines a generalized protocol for determining the pKa of this compound by measuring its fluorescence intensity as a function of pH. This method is adapted from standard procedures for fluorescein derivatives.[15][16]

Materials and Reagents

-

This compound (DFF) stock solution (e.g., 1 mM in DMSO).

-

A series of buffers covering a wide pH range (e.g., pH 3 to 10). A universal buffer can be made with reagents like NaOAc, MES, NaH₂PO₄, and TRIS (10 mM each).[15]

-

1.0 M HCl and 1.0 M NaOH for pH adjustment.

-

Calibrated pH meter.

-

Spectrofluorometer.

-

Quartz cuvettes.

Methodology

-

Buffer Preparation : Prepare a series of buffer solutions spanning the desired pH range (e.g., in 0.5 pH unit increments from pH 3.0 to 9.0). Adjust the final pH of each buffer solution precisely using 1.0 M HCl or 1.0 M NaOH.[15]

-

Sample Preparation : For each buffer solution, prepare a sample by diluting the DFF stock solution to a final concentration of approximately 50-100 nM.[15] Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects. Prepare a blank sample for each buffer solution without the dye.

-

Fluorescence Measurement :

-

Set the spectrofluorometer to the excitation and emission wavelengths for DFF (e.g., λex = 493 nm, λem = 515 nm).[15]

-

Record the fluorescence intensity for each sample, starting from the lowest pH to the highest.

-

Subtract the fluorescence of the corresponding blank buffer from each reading.

-

-

Data Analysis :

-

Plot the corrected fluorescence intensity (I) as a function of the measured pH. The resulting plot should be a sigmoidal curve.

-

The pKa can be determined by fitting the data to a modified Henderson-Hasselbalch equation:[15] I = I_acid + (I_base - I_acid) / (1 + 10^(pKa - pH)) Where:

-

I is the observed fluorescence intensity at a given pH.

-

I_acid is the fluorescence intensity of the fully protonated (monoanionic) form at low pH.

-

I_base is the fluorescence intensity of the fully deprotonated (dianionic) form at high pH.

-

-

The pKa is the pH at which the fluorescence intensity is halfway between I_acid and I_base. Non-linear regression software (e.g., GraphPad Prism, Origin) can be used for accurate fitting.

-

Application Workflow: Intracellular pH Measurement

DFF and its membrane-permeant derivatives (e.g., this compound diacetate) are used to measure pH within cellular compartments. The diacetate form is uncharged and readily crosses cell membranes. Once inside the cell, esterases cleave the acetate (B1210297) groups, trapping the fluorescent DFF.

Conclusion

This compound is a superior alternative to traditional fluorescein for many applications due to its lower pKa and enhanced photostability. Its bright, stable fluorescence in the physiological pH range makes it an excellent label for tracking biomolecules without signal fluctuation from minor pH changes. Conversely, its distinct pH sensitivity in acidic environments provides a powerful tool for researchers investigating cellular processes such as endocytosis, lysosomal function, and apoptosis, where acidification is a key event. The well-defined physicochemical properties and established protocols for its use solidify the position of DFF as an indispensable probe in modern biological and biomedical research.

References

- 1. OG488 maleimide [equivalent to Oregon Green® 488 maleimide] | AAT Bioquest [aatbio.com]

- 2. Difluorocarboxyfluorescein NHS Ester, 6-isomer, 2702251-82-7 | BroadPharm [broadpharm.com]

- 3. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Oregon Green™ 488) 10 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 5. Absorption and emission study of this compound and its excited-state buffer-mediated proton exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound | C20H10F2O5 | CID 6711158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. This compound CAS#: 195136-58-4 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Fluorescent Dye | 195136-58-4 | Invivochem [invivochem.com]

- 15. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pKa of Fluorescein | OER Commons [oercommons.org]

Chemical structure and molecular weight of 2',7'-Difluorofluorescein

An In-depth Technical Guide to 2',7'-Difluorofluorescein

Introduction

This compound, commonly known as Oregon Green™ 488, is a fluorescent dye belonging to the xanthene class.[1][2] It is a derivative of fluorescein (B123965) with fluorine substituents at the 2' and 7' positions of the xanthene core.[2] This modification results in a fluorophore with enhanced photostability and a lower pKa compared to its parent compound, fluorescein, making it a valuable tool for fluorescent labeling and pH sensing in biological research.[3][4] Its utility extends to the synthesis of more complex probes for detecting reactive oxygen and nitrogen species. This guide provides a comprehensive overview of its chemical structure, molecular properties, and relevant experimental protocols for its synthesis and application.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a xanthene core with two fluorine atoms, which influence its spectral properties.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₀F₂O₅ | [1][2][5] |

| Molecular Weight | 368.28 g/mol | [5][6] |

| CAS Number | 195136-58-4 | [1][5] |

| Appearance | Orange to red solid powder | [4][7] |

| Solubility | Soluble in DMSO and chloroform; insoluble in water | [4][6] |

| Excitation Maximum (λex) | 490 nm (in pH 9.0 buffer) | [4] |

| pKa | 4.7 - 4.8 (at 22°C) | [4] |

| IUPAC Name | 2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of a fluorinated resorcinol (B1680541) derivative with phthalic anhydride (B1165640).[8] A general and detailed protocol is provided below.

Materials and Reagents:

-

Phthalic anhydride

-

Methanesulfonic acid

-

Ice-cold water

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluororesorcinol (2.0 mmol, 292 mg) and phthalic anhydride (1.0 mmol, 148 mg).[9]

-

Under a gentle stream of nitrogen, carefully add methanesulfonic acid (2 mL) to the reaction mixture. The acid serves as both the solvent and the catalyst.[9]

-

Heat the reaction mixture to 80-85°C with constant stirring and maintain this temperature for 36-48 hours under a nitrogen atmosphere.[8][9]

-

The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (e.g., 9:1 v/v) as the eluent.[9]

-

After the reaction is complete, allow the mixture to cool to room temperature.[9]

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing 14 mL of ice-cold water while stirring vigorously to precipitate the product.[9]

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water to remove any residual acid.[9]

-

Dry the crude product in a vacuum oven at 60°C to a constant weight.[9]

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as methanol/water, or purified by silica (B1680970) gel column chromatography using a dichloromethane/methanol gradient.[9]

Experimental Workflow Diagram:

Caption: Synthesis workflow for this compound.

Application in Nitric Oxide Detection (as DAF-FM)

This compound is a precursor to 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), a highly sensitive probe for the detection of nitric oxide (NO).[10][11] The diacetate form, DAF-FM diacetate, is cell-permeant. Inside cells, esterases cleave the acetate (B1210297) groups, trapping the DAF-FM. DAF-FM is essentially non-fluorescent until it reacts with NO to form a fluorescent benzotriazole (B28993) derivative.[10][11]

Generalized Protocol for Cellular NO Detection:

-

Probe Preparation: Prepare a stock solution of DAF-FM diacetate in high-quality anhydrous DMSO.

-

Cell Loading: Dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer (e.g., serum-free medium or HBSS). Incubate the cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C.

-

Washing: Remove the loading solution and wash the cells with the buffer to remove any excess probe.

-

NO Stimulation: Treat the cells with the experimental stimulus to induce NO production.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation and emission wavelengths appropriate for the NO-adduct of DAF-FM (Ex/Em: ~495/515 nm).[10]

Signaling Pathway Diagram:

Caption: Pathway of NO detection using DAF-FM diacetate.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C20H10F2O5 | CID 6711158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Fluorescent Dye | 195136-58-4 | Invivochem [invivochem.com]

- 4. This compound CAS#: 195136-58-4 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. adipogen.com [adipogen.com]

- 7. This compound - CAS-Number 195136-58-4 - Order from Chemodex [chemodex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Invitrogen™ DAF-FM (4-Amino-5-Methylamino-2',7'-Difluorofluorescein) | Fisher Scientific [fishersci.ca]

The Cellular Gateway: A Technical Guide to 2',7'-Difluorofluorescein Diacetate's Journey Across the Cell Membrane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which 2',7'-Difluorofluorescein diacetate (DFFDA), a widely utilized fluorogenic probe, traverses the cell membrane. Understanding this process is critical for the accurate interpretation of experimental data in cell viability, oxidative stress, and intracellular pH studies. This document details the physicochemical properties of DFFDA, the transport mechanism, the intracellular enzymatic activation, and relevant experimental protocols.

Core Mechanism: Passive Diffusion and Enzymatic Trapping

The transport of this compound diacetate across the plasma membrane is a multi-stage process governed by passive diffusion and subsequent intracellular enzymatic modification. This elegant mechanism allows the molecule to efficiently enter cells and report on their internal state.

Stage 1: Passive Diffusion Across the Lipid Bilayer The primary mechanism for DFFDA entry into the cell is passive diffusion.[1] This process does not require cellular energy or specific transport proteins.[2] The ability of DFFDA to passively diffuse is conferred by its key physicochemical properties. The presence of two acetate (B1210297) groups renders the molecule lipophilic (fat-soluble) and electrically neutral.[3][4] These characteristics allow it to readily dissolve in the hydrophobic core of the phospholipid bilayer and move across the membrane, driven by the concentration gradient between the extracellular medium and the cytoplasm.[2][5] Studies on similar fluorescein (B123965) derivatives have shown that the uptake rate is directly proportional to the concentration of the probe and is not a saturable process, which are hallmark characteristics of passive diffusion.[6][7]

Stage 2: Intracellular Hydrolysis by Esterases Once inside the cell, the non-fluorescent DFFDA molecule is rapidly acted upon by ubiquitous intracellular enzymes known as esterases.[5][8] These enzymes catalyze the hydrolysis of the two ester bonds, cleaving the acetate groups from the fluorescein backbone.[4] This enzymatic conversion yields this compound (DFF), also known as Oregon Green 488, which is a highly fluorescent molecule.[9]

Stage 3: Fluorescent Product Accumulation (Ion Trapping) The removal of the acetate groups dramatically alters the physicochemical properties of the molecule. The resulting DFF is more polar and negatively charged at physiological pH, making it significantly less membrane-permeable than its diacetate precursor.[1] Consequently, the fluorescent DFF is effectively trapped and accumulates within cells that possess intact plasma membranes and active esterase enzymes.[4] This accumulation is the basis for its use as an indicator of cell viability and membrane integrity.

Data Presentation

Physicochemical Properties of DFFDA and Related Compounds

The properties listed below are crucial for the passive diffusion of these probes across the cell membrane. A molecular weight of less than 500 Da and a high lipophilicity (indicated by a high LogP value) are generally favorable for crossing the lipid bilayer.[10]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Lipophilicity (XLogP3-AA) | Key Features |

| This compound diacetate (DFFDA) | C₂₄H₁₄F₂O₇ | 452.36 | Not explicitly found, but high due to acetate groups | Cell-permeable, non-fluorescent precursor to Oregon Green 488.[9] |

| Fluorescein Diacetate (FDA) | C₂₄H₁₆O₇ | 416.38 | 3.7 | Archetypal cell-permeable viability indicator.[3][4] |

| 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA) | C₂₄H₁₆Cl₂O₇ | 487.29 | 5.2 | Widely used cell-permeable probe for Reactive Oxygen Species (ROS).[11][12] |

Kinetic Data of Fluorescein Derivative Hydrolysis

The following data, derived from a study on Fluorescein Diacetate (FDA) and Carboxyfluorescein Diacetate (cFDA) in Saccharomyces cerevisiae, provides insight into the kinetics of intracellular processing. These values illustrate how transport and enzymatic rates can be limiting factors for different derivatives.

| Parameter | Value | Compound | Organism/System | Significance |

| Permeability Coefficient | 1.3 x 10⁻⁸ m/s | cFDA | S. cerevisiae | Quantifies the rate of passive diffusion across the cell envelope.[6] |

| Hydrolysis Kinetics | First-Order | FDA | S. cerevisiae Cell Extract | Indicates hydrolysis rate is directly proportional to substrate concentration.[6] |

| Hydrolysis Rate Constant (K) | 0.33 s⁻¹ | FDA | S. cerevisiae Cell Extract | Accumulation of fluorescein is likely limited by the speed of the esterase enzyme.[6] |

| Hydrolysis Kinetics | Michaelis-Menten | cFDA | S. cerevisiae Cell Extract | Indicates saturable, enzyme-mediated hydrolysis.[6] |

| Vmax | 12.3 nmol·min⁻¹·mg protein⁻¹ | cFDA | S. cerevisiae Cell Extract | Maximum rate of hydrolysis by intracellular esterases.[6] |

| Km | 0.29 mM | cFDA | S. cerevisiae Cell Extract | Substrate concentration at which the hydrolysis rate is half of Vmax.[6] |

Experimental Protocols

The following is a generalized protocol for loading cells with DFFDA for analysis by fluorescence microscopy, adapted from methodologies for similar probes like H₂DCFDA.[13]

Protocol: Cellular Loading of DFFDA for Fluorescence Microscopy

Objective: To load live cells with DFFDA to visualize intracellular esterase activity, an indicator of cell viability.

Materials:

-

This compound diacetate (DFFDA)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Live cells cultured on glass-bottom dishes or coverslips suitable for microscopy

-

Cell culture medium (phenol red-free recommended to reduce background fluorescence)

-

Fluorescence microscope with a filter set appropriate for FITC/Oregon Green 488 (Excitation/Emission ≈ 495/515 nm)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 to 10 mM stock solution of DFFDA in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Preparation of Working Solution:

-

On the day of the experiment, dilute the DFFDA stock solution to a final working concentration of 5-25 µM in warm (37°C), serum-free, phenol (B47542) red-free cell culture medium or buffer (e.g., PBS).

-

The optimal concentration may vary depending on the cell type and should be determined empirically.

-

-

Cell Preparation:

-

Grow cells on a suitable substrate (e.g., glass-bottom dish) to an appropriate confluency (typically 70-90%).

-

Aspirate the culture medium from the cells.

-

Wash the cells once or twice with warm PBS to remove any residual serum, which may contain extracellular esterases.

-

-

Cell Loading:

-

Add a sufficient volume of the DFFDA working solution to completely cover the cell monolayer.

-

Incubate the cells for 15-45 minutes at 37°C in the dark. The optimal incubation time depends on the cell type and temperature.

-

-

Washing:

-

Aspirate the DFFDA working solution from the cells.

-

Wash the cells twice with warm PBS or other appropriate buffer to remove any extracellular probe that was not taken up by the cells.

-

-

Imaging:

-

Add fresh, warm, phenol red-free medium or buffer to the cells.

-

Immediately image the live cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC).

-

Use low light intensity and minimize exposure time to prevent photobleaching of the fluorescent product and photo-oxidation artifacts.[13]

-

Mandatory Visualizations

DFFDA Transport and Activation Pathway

The following diagram illustrates the sequential process of DFFDA crossing the cell membrane and its subsequent activation.

Caption: Mechanism of DFFDA cellular uptake and enzymatic activation.

Experimental Workflow for DFFDA Cell Loading

This diagram outlines the key steps in a typical experiment using DFFDA to assess cell viability or activity.

Caption: Standard experimental workflow for DFFDA cell loading and fluorescence imaging.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. rsc.org [rsc.org]

- 3. Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]

- 7. e3s-center.berkeley.edu [e3s-center.berkeley.edu]

- 8. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Cellular Loading with 2',7'-Difluorofluorescein Diacetate (H2DCFDA) for the Detection of Intracellular Reactive Oxygen Species

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that serve as critical signaling molecules in various cellular processes.[1] However, an overabundance of ROS can lead to oxidative stress, a state implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Consequently, the accurate measurement of intracellular ROS is paramount for research in these fields. 2',7'-Difluorofluorescein diacetate (H2DCFDA), a cell-permeant fluorescent probe, is a widely utilized tool for the detection of intracellular ROS.[1]

Upon entry into the cell, H2DCFDA is deacetylated by intracellular esterases to form the non-fluorescent this compound (H2DCF).[1][2] In the presence of ROS, H2DCF is oxidized to the highly fluorescent this compound (DCF), which can be detected and quantified using various methods such as flow cytometry, fluorescence microscopy, and microplate readers.[1][3] The intensity of the fluorescence signal is directly proportional to the level of intracellular ROS.[1][4]

Mechanism of Action

The underlying principle of the H2DCFDA assay is a two-step intracellular process. Firstly, the non-polar and non-fluorescent H2DCFDA molecule readily diffuses across the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases, which cleave the acetate (B1210297) groups, converting it into the polar and non-fluorescent H2DCF. This transformation traps the molecule within the cell.[2][5] Subsequently, in the presence of various reactive oxygen species, H2DCF is oxidized to the highly fluorescent DCF.[2][5]

Data Presentation

Quantitative analysis of ROS levels is typically presented as a fold change in the mean fluorescence intensity (MFI) of DCF relative to a control group.[1] Normalizing fluorescence readings to the total protein content of each sample is crucial to account for variations in cell number.[5]

Table 1: Reagent Preparation and Storage

| Reagent | Stock Solution Preparation | Storage |

| H2DCFDA | Dissolve 10 mg in 2.05 mL of high-quality, anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to make a 10 mM stock solution.[1] | Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1] |

| Positive Control (e.g., H₂O₂) | Prepare a 1 M stock solution.[1] | Store according to manufacturer's instructions. |

| Negative Control (e.g., N-acetyl-L-cysteine) | Prepare a 1 M stock solution.[1] | Store according to manufacturer's instructions. |

Table 2: Typical Experimental Parameters

| Parameter | Adherent Cells | Suspension Cells |

| Cell Seeding Density | 50,000 cells per well in a 96-well plate.[6] | 1 x 10⁶ cells/mL.[1] |

| H2DCFDA Working Concentration | 10-50 µM in serum-free medium or PBS.[1][6] | 10-50 µM in serum-free medium or PBS.[1][6] |

| Incubation Time | 30-45 minutes at 37°C, protected from light.[1] | 30-45 minutes at 37°C, protected from light.[1] |

| Washing Steps | Wash 2-3 times with pre-warmed PBS or other suitable buffer.[1] | Centrifuge and wash twice with pre-warmed PBS.[1] |

Experimental Protocols

The following protocols provide a general framework for loading adherent and suspension cells with H2DCFDA. Optimization of parameters such as cell density, probe concentration, and incubation time may be necessary for specific cell types and experimental conditions.[6]

General Experimental Workflow

Protocol for Adherent Cells

-

Cell Seeding : Seed adherent cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader assays) and allow them to adhere and grow to the desired confluency (typically 70-90%).[1]

-

Washing : Gently aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or another suitable buffer.[1]

-

Staining : Prepare a fresh H2DCFDA working solution (typically 10-50 µM) in pre-warmed serum-free medium or PBS.[1][6] Add the working solution to the cells.

-

Incubation : Incubate the cells for 30-45 minutes at 37°C in the dark.[1]

-

Washing : Aspirate the loading solution and wash the cells 2-3 times with pre-warmed buffer to remove any excess probe.[1]

-

Data Acquisition : Resuspend the cells in a suitable buffer for analysis by fluorescence microscopy or a microplate reader. For flow cytometry, detach the cells (e.g., using trypsin), neutralize, and proceed with the protocol for suspension cells.[7]

Protocol for Suspension Cells

-

Cell Preparation : Ensure cells are in a single-cell suspension.[1]

-

Cell Count and Seeding : Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL in pre-warmed serum-free medium or PBS.[1]

-

Staining : Prepare a fresh H2DCFDA working solution (typically 10-50 µM) and add it to the cell suspension.[1][6]

-

Incubation : Incubate the cells for 30-45 minutes at 37°C, protected from light.[1]

-

Washing : Centrifuge the cells at a low speed (e.g., 130 x g for 5 minutes), discard the supernatant, and wash the cells twice with pre-warmed PBS to remove the excess probe.[1]

-

Resuspension and Analysis : Resuspend the final cell pellet in a suitable buffer for immediate analysis by flow cytometry.[1]

Important Considerations and Troubleshooting

-

Light Sensitivity : H2DCFDA and its oxidized product, DCF, are light-sensitive. All steps should be performed while protecting the probe and stained cells from light to avoid photo-oxidation and artifactual fluorescence.[8]

-

Fresh Reagents : Always prepare the H2DCFDA working solution fresh immediately before use and do not store it for reuse.[6]

-

Phenol (B47542) Red-Free Medium : The use of phenol red-free medium during the assay is recommended as phenol red can contribute to background fluorescence.[8]

-

Controls : Include appropriate controls in your experiment:

-

Unstained cells : To measure autofluorescence.

-

Cells stained with H2DCFDA but without experimental treatment : To establish a baseline ROS level.

-

Positive control : Cells treated with a known ROS-inducing agent (e.g., H₂O₂) to ensure the assay is working.[1]

-

Negative control : Cells pre-treated with an antioxidant (e.g., N-acetyl-L-cysteine) before ROS induction.[1]

-

-

Fixation : It is generally not recommended to fix cells after H2DCFDA staining as fixation can affect the fluorescence of DCF. Analysis should be performed on live cells immediately after staining.[1]

-

Probe Specificity : H2DCFDA is a general indicator of ROS and can react with various reactive species.[1]

-

High Background Fluorescence : This can be caused by spontaneous oxidation of the probe, excessive probe concentration or incubation time, or incomplete removal of the extracellular probe.[8] Running cell-free controls and optimizing probe concentration and washing steps can help mitigate this issue.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. zellx.de [zellx.de]

- 5. benchchem.com [benchchem.com]

- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Live Cell Imaging with 2',7'-Difluorofluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful tool for elucidating the dynamic cellular processes involved in health and disease. A key aspect of many cellular signaling pathways and pathological states is the generation of reactive oxygen species (ROS). 2',7'-Difluorofluorescein, particularly in its diacetate form (this compound diacetate, DFFDA), is a fluorescent probe used for the detection of intracellular ROS. DFFDA, also known as Oregon Green 488 diacetate, offers a sensitive method for measuring oxidative stress in living cells.

This document provides a detailed guide for the application of this compound in live cell imaging, including its mechanism of action, protocols for various experimental platforms, and data interpretation guidelines.

Principle of Detection

The detection of ROS using this compound diacetate relies on a two-step intracellular process. Initially, the non-fluorescent and cell-permeant DFFDA readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting DFFDA into the polar and non-fluorescent 2',7'-difluorodihydrofluorescein (H2DFF). This molecule is less membrane-permeable and is thus trapped within the cell. In the presence of ROS, such as hydroxyl radicals and peroxyl radicals, H2DFF is oxidized to the highly fluorescent this compound. The resulting green fluorescence intensity is directly proportional to the level of intracellular ROS.

Data Presentation

The following tables summarize key quantitative data for the use of this compound diacetate in live cell imaging applications.

Table 1: Reagent and Spectral Properties

| Property | Value |

| Common Name | This compound diacetate (DFFDA), Oregon Green 488 diacetate |

| Molecular Formula | C₂₄H₁₄F₂O₇ |

| Molecular Weight | 452.4 g/mol [1] |

| Form | White to light yellow powder[1] |

| Solubility | Soluble in DMSO or DMF[1] |

| Storage | Store at -20°C, protected from light and moisture[1] |

| Excitation Maximum (Oxidized form) | ~495 nm |

| Emission Maximum (Oxidized form) | ~515 nm |

Table 2: Recommended Staining Parameters for Live Cell Imaging

| Parameter | Recommendation | Notes |

| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |

| Working Concentration | 1-10 µM in serum-free medium or buffer (e.g., HBSS, PBS) | Optimal concentration should be determined empirically for each cell type and experimental condition. |

| Incubation Time | 15-60 minutes at 37°C | Protect from light during incubation. |

| Incubation Buffer | Serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) | Serum may contain esterases that can hydrolyze the probe extracellularly. |

| Positive Control | Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) | A known ROS inducer to validate the assay. |

| Negative Control | Unstained cells and cells stained but not treated with a stimulus | To measure autofluorescence and establish a baseline. |

Experimental Protocols

Detailed methodologies for key experiments using this compound diacetate are provided below.

Protocol 1: Live Cell Imaging by Fluorescence Microscopy

This protocol is suitable for qualitative and semi-quantitative analysis of intracellular ROS in adherent cells.

Materials:

-

This compound diacetate (DFFDA) stock solution (10 mM in DMSO)

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

-

Phosphate-Buffered Saline (PBS)

-

Positive control (e.g., 100 µM H₂O₂)

-

Fluorescence microscope with appropriate filter sets for FITC/GFP (Excitation/Emission: ~495/515 nm)

Procedure:

-

Cell Seeding: Seed cells on a suitable culture vessel and allow them to adhere overnight.

-

Reagent Preparation: Prepare a working solution of DFFDA at a final concentration of 1-10 µM in warm, serum-free medium or HBSS. This solution should be prepared fresh and protected from light.

-

Cell Washing: Gently wash the cells twice with warm, serum-free medium or HBSS to remove any residual serum.

-

Probe Incubation: Add the DFFDA working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

Washing: Remove the loading solution and wash the cells twice with the warm, serum-free medium or HBSS to remove any extracellular probe.

-

Experimental Treatment: If applicable, treat the cells with the experimental compound or a positive control (e.g., H₂O₂) in serum-free medium for the desired duration.

-

Imaging: Immediately image the cells using a fluorescence microscope. Use the lowest possible excitation light intensity to minimize photobleaching and phototoxicity.

Protocol 2: Quantitative Analysis by Microplate Reader

This protocol is designed for high-throughput, quantitative analysis of ROS production in a 96-well plate format.

Materials:

-

DFFDA stock solution (10 mM in DMSO)

-

Cells cultured in a 96-well clear-bottom black plate

-

Serum-free cell culture medium or HBSS

-

PBS

-

Positive control (e.g., 100 µM H₂O₂)

-

Fluorescence microplate reader with excitation at ~495 nm and emission at ~515 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere or grow as per the experimental design.

-

Prepare DFFDA Working Solution: Prepare a fresh working solution of DFFDA in serum-free medium or HBSS.

-

Staining: Remove the culture medium and wash the cells with PBS. Add the DFFDA working solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-60 minutes in the dark.

-

Experimental Treatment: Remove the DFFDA solution, wash with PBS, and add the experimental compounds or controls diluted in serum-free medium or HBSS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Readings can be taken in kinetic mode over a period of time or as an endpoint measurement.

Protocol 3: Analysis by Flow Cytometry

This protocol allows for the quantification of ROS levels in individual cells within a population.

Materials:

-

DFFDA stock solution (10 mM in DMSO)

-

Suspension cells or trypsinized adherent cells

-

Serum-free medium or HBSS

-

PBS

-

Flow cytometer with a 488 nm laser for excitation and a detector for green emission (e.g., FITC channel)

Procedure:

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.

-

Staining: Resuspend the cells in serum-free medium or HBSS containing the desired concentration of DFFDA (e.g., 5-10 µM).

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

-

Experimental Treatment: After incubation, cells can be treated with the experimental compound.

-

Washing: Wash the cells twice with PBS.

-